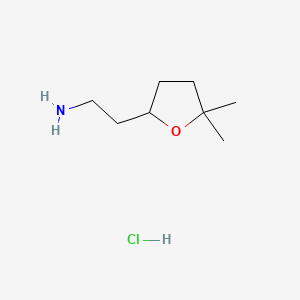
2-(5,5-Dimethyloxolan-2-yl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a derivative of oxolane, a five-membered ether ring, and contains an amine group, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Material: 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete dissolution and reaction of the amine with the acid.
Industrial Production Methods
In an industrial setting, the production of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride may involve large-scale synthesis using automated reactors. The process includes:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.
Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired hydrochloride salt in high purity.
化学反応の分析
Types of Reactions
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
類似化合物との比較
Similar Compounds
2-(5,5-dimethyloxolan-3-yl)ethan-1-amine: A structural isomer with similar chemical properties.
2-(3,3-dimethyloxolan-2-yl)ethan-1-amine: Another isomer with variations in the position of substituents on the oxolane ring.
2-(5,5-dimethyloxolan-2-yl)ethan-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-(5,5-dimethyloxolan-2-yl)ethan-1-amine hydrochloride is unique due to its specific structure, which combines the properties of an oxolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
2-(5,5-dimethyloxolan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-3-7(10-8)4-6-9;/h7H,3-6,9H2,1-2H3;1H |
InChIキー |
KQZXAOHLBCICKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(O1)CCN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)


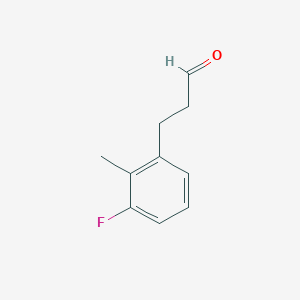
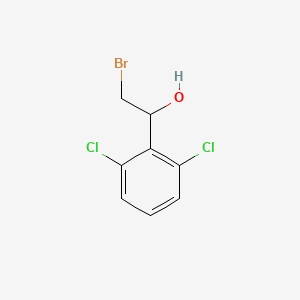
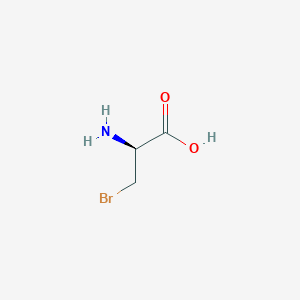
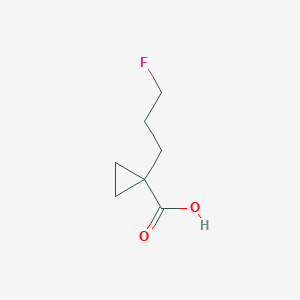
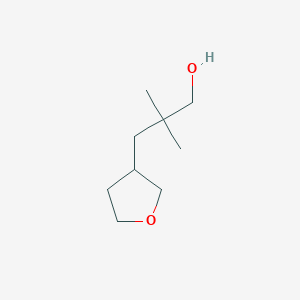
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
